3'-Bromo-4'-fluoro-2'-hydroxyacetophenone
Overview
Description
3’-Bromo-4’-fluoro-2’-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 g/mol . It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the aromatic ring. This compound is of interest due to its unique combination of elements and properties, making it a valuable subject of study in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’-fluoro-2’-hydroxyacetophenone typically involves the bromination and fluorination of 2’-hydroxyacetophenone. One common method includes the reaction of 2’-hydroxyacetophenone with bromine in the presence of a suitable solvent such as chloroform, followed by fluorination using a fluorinating agent . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
Industrial production of 3’-Bromo-4’-fluoro-2’-hydroxyacetophenone may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment to handle the reagents and products safely. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-4’-fluoro-2’-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a corresponding alcohol.
Condensation Reactions: It can participate in aldol condensation reactions with aldehydes to form chalcones.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding ketones .
Scientific Research Applications
3’-Bromo-4’-fluoro-2’-hydroxyacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Bromo-4’-fluoro-2’-hydroxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-hydroxyacetophenone: Similar structure but lacks the fluorine atom.
4-Fluoro-2-hydroxyacetophenone: Similar structure but lacks the bromine atom.
3’-Bromo-4’-hydroxyacetophenone: Similar structure but lacks the fluorine atom.
Uniqueness
3’-Bromo-4’-fluoro-2’-hydroxyacetophenone is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-bromo-4-fluoro-2-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)5-2-3-6(10)7(9)8(5)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEXKTTZALFLMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.